Cilobradine is an HCN Channel blocker; an open channel blocker of neuronal Ih and related cardiac If channels. Target: HCN Channel blockerCilobradine is a HCN channel blocker that is about 3 times more potent than ZD7288. At a concentration of 10 μM, Cilobradine inhibits WT mHCN2 channel current by 86 ± 2% (n = 5). In contrast, I432A and A425G channel currents were only reduced by 14 ± 1% (n = 4) and 19 ± 2% (n = 8), respectively, by this concentration of Cilobradine. The double mutant (I432A/A425G) channel was even less sensitive to 10 μM Cilobradine (8 ± 2% inhibition; n = 4).
DK-AH 269
CAS No.: 186097-54-1
Cat. No.: VC0003636
Molecular Formula: C28H39ClN2O5
Molecular Weight: 519.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 186097-54-1 |
---|---|
Molecular Formula | C28H39ClN2O5 |
Molecular Weight | 519.1 g/mol |
IUPAC Name | 3-[[(3S)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-3-yl]methyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride |
Standard InChI | InChI=1S/C28H38N2O5.ClH/c1-32-24-8-7-20(14-25(24)33-2)9-12-29-11-5-6-21(18-29)19-30-13-10-22-15-26(34-3)27(35-4)16-23(22)17-28(30)31;/h7-8,14-16,21H,5-6,9-13,17-19H2,1-4H3;1H/t21-;/m0./s1 |
Standard InChI Key | MTAKUIYCCYKGJJ-BOXHHOBZSA-N |
Isomeric SMILES | COC1=C(C=C(C=C1)CCN2CCC[C@@H](C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl |
SMILES | COC1=C(C=C(C=C1)CCN2CCCC(C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl |
Canonical SMILES | COC1=C(C=C(C=C1)CCN2CCCC(C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl |
Appearance | Assay:≥98%A crystalline solid |
Chemical Structure and Physicochemical Properties
DK-AH 269 is a benzazepinone derivative characterized by a complex structure featuring multiple methoxy groups and a piperidinylmethyl substituent. The compound’s canonical SMILES string is:
.
Key Physicochemical Properties:
Property | Value |
---|---|
Molecular Weight | 519.07 g/mol |
Formula | |
CAS Number | 186097-54-1 |
Solubility (DMSO) | 112.5 mg/mL (216.73 mM) |
Solubility (HO) | 91 mg/mL (175.31 mM) |
Storage Conditions | -20°C (powder), -80°C (solution) |
The hydrochloride salt enhances its solubility in aqueous and dimethyl sulfoxide (DMSO) solutions, facilitating in vitro and ex vivo applications .
Pharmacological Profile and Mechanisms of Action
DK-AH 269 selectively inhibits HCN channels, which mediate the hyperpolarization-activated cation current (/). These channels are pivotal in setting resting membrane potentials and regulating rhythmic activity in cardiac sinoatrial node cells and central neurons .
Key Pharmacodynamic Features:
-
Potency: DK-AH 269 is approximately threefold more potent than ZD7288, a well-characterized HCN blocker. At 10 μM, it inhibits wild-type mHCN2 channel currents by 86 ± 2%, whereas mutant channels (I432A, A425G) show reduced sensitivity (14–19% inhibition) .
-
Selectivity: The compound preferentially targets HCN2 and HCN4 isoforms, which dominate in cardiac and thalamic neurons, respectively .
-
Kinetics: As an open-channel blocker, DK-AH 269 requires channel activation for binding, leading to use-dependent inhibition .
Cardiovascular Applications
Modulation of Cardiac Pacemaker Activity
In isolated rabbit hearts, DK-AH 269 reduces heart rate by 30–40% without compromising contractility. This bradycardic effect correlates with a 25% decrease in myocardial oxygen consumption (), suggesting improved energetic efficiency during ischemia . The compound’s ability to prolong diastolic depolarization in sinoatrial node cells underlies its therapeutic potential in tachyarrhythmias .
Ionic Current Modulation
In cardiac-derived H9c2 cells, DK-AH 269 suppresses the hyperpolarization-activated cation current () and delays rectifier potassium current (), stabilizing action potential duration . This dual activity may mitigate arrhythmogenic triggers in ventricular myocardium.
Neuropharmacological Insights
Antidepressant Effects
Recent studies demonstrate that DK-AH 269 mimics ketamine’s rapid antidepressant effects in chronic social defeat stress models. By inhibiting HCN channels in ventral tegmental area dopamine neurons, it normalizes hyperactivity and restores reward-related behaviors within 24 hours . This effect persists for ≥7 days, paralleling ketamine’s sustained efficacy .
Comparative Analysis with Other HCN Blockers
Parameter | DK-AH 269 | ZD7288 | Cs |
---|---|---|---|
Potency (IC) | 0.62 μM (I) | 1.8 μM (I) | 1–3 mM (I) |
Reversibility | Reversible | Irreversible | Partially Reversible |
Specificity | HCN2/HCN4 | Pan-HCN | Non-selective |
Cardiac Effects | Bradycardia | Bradycardia | Arrhythmias |
DK-AH 269’s reversibility and isoform selectivity offer advantages over ZD7288 and cesium, particularly in chronic experimental paradigms .
Clinical Implications and Future Directions
Preclinical data position DK-AH 269 as a candidate for:
-
Rate Control in Atrial Fibrillation: Its bradycardic effect could complement existing antiarrhythmics .
-
Treatment-Resistant Depression: Rapid HCN modulation in dopaminergic circuits presents a novel mechanism for mood disorders .
-
Neuropathic Pain: HCN channels in dorsal root ganglia are implicated in allodynia, a target for future analgesics .
Ongoing research must address pharmacokinetic limitations, including blood-brain barrier penetration and metabolite profiling.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume